molecular formula C15H13ClFNO2 B5463732 2-chloro-4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide

2-chloro-4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide

Cat. No.: B5463732
M. Wt: 293.72 g/mol
InChI Key: DJAIRIVDOZUYGQ-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide is an organic compound with the molecular formula C15H13ClFNO2. It is a derivative of benzamide, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-chloro-4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like chloroform under reflux conditions for several hours . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further improve the reproducibility and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce aldehydes or carboxylic acids .

Scientific Research Applications

2-chloro-4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance the compound’s binding affinity to these targets, while the methoxy group modulates its electronic properties. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-20-12-5-2-10(3-6-12)9-18-15(19)13-7-4-11(17)8-14(13)16/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAIRIVDOZUYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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